2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: Due to its structural features, the compound can serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurodegenerative diseases . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide is unique due to its combination of a 1,2,4-oxadiazole ring, phenyl group, and pyridine moiety. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-19(23-18-12-6-7-13-22-18)14-27-17-11-5-4-10-16(17)21-24-20(25-28-21)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAVYTDXFYCUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.